Cas no 1033598-99-0 ((2R)-1-amino-4-phenylbutan-2-ol)

(2R)-1-Amino-4-phenylbutan-2-ol is a chiral β-amino alcohol with a phenylbutyl backbone, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive compounds and chiral ligands. The presence of both amino and hydroxyl functional groups allows for selective derivatization, enabling its use in peptidomimetics and catalyst design. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its structural features contribute to enhanced binding affinity in receptor-targeted molecules, making it a preferred choice for medicinal chemistry research and fine chemical production.
(2R)-1-amino-4-phenylbutan-2-ol structure
1033598-99-0 structure
商品名:(2R)-1-amino-4-phenylbutan-2-ol
CAS番号:1033598-99-0
MF:C10H15NO
メガワット:165.232202768326
CID:6404051
PubChem ID:22880873

(2R)-1-amino-4-phenylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1-amino-4-phenylbutan-2-ol
    • SCHEMBL8787515
    • 1033598-99-0
    • EN300-1861339
    • インチ: 1S/C10H15NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
    • InChIKey: LUPIFLARJQGECT-SNVBAGLBSA-N
    • ほほえんだ: O[C@@H](CN)CCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 165.115364102g/mol
  • どういたいしつりょう: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

(2R)-1-amino-4-phenylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1861339-0.25g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
0.25g
$1420.0 2023-09-18
Enamine
EN300-1861339-10.0g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
10g
$6635.0 2023-06-03
Enamine
EN300-1861339-1.0g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
1g
$1543.0 2023-06-03
Enamine
EN300-1861339-0.5g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
0.5g
$1482.0 2023-09-18
Enamine
EN300-1861339-1g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
1g
$1543.0 2023-09-18
Enamine
EN300-1861339-5g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
5g
$4475.0 2023-09-18
Enamine
EN300-1861339-10g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
10g
$6635.0 2023-09-18
Enamine
EN300-1861339-5.0g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
5g
$4475.0 2023-06-03
Enamine
EN300-1861339-0.1g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
0.1g
$1357.0 2023-09-18
Enamine
EN300-1861339-0.05g
(2R)-1-amino-4-phenylbutan-2-ol
1033598-99-0
0.05g
$1296.0 2023-09-18

(2R)-1-amino-4-phenylbutan-2-ol 関連文献

(2R)-1-amino-4-phenylbutan-2-olに関する追加情報

Comprehensive Overview of (2R)-1-amino-4-phenylbutan-2-ol (CAS No. 1033598-99-0): Properties, Applications, and Research Insights

The compound (2R)-1-amino-4-phenylbutan-2-ol (CAS No. 1033598-99-0) is a chiral amino alcohol derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including a phenyl group and an amino alcohol moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in asymmetric synthesis and drug development.

One of the most searched questions related to (2R)-1-amino-4-phenylbutan-2-ol is its stereochemical configuration and how it influences biological activity. The (2R) enantiomer is particularly noteworthy for its potential in designing chiral catalysts and pharmaceutical intermediates. Recent studies highlight its utility in the development of central nervous system (CNS) targeting agents, aligning with the growing demand for neurotherapeutics.

In the context of green chemistry and sustainable synthesis, 1033598-99-0 has garnered attention for its compatibility with enzymatic resolution and biocatalytic processes. This aligns with the global trend toward environmentally friendly manufacturing practices. Researchers are exploring its use in flow chemistry and continuous production systems, which are hot topics in modern organic synthesis.

The physicochemical properties of (2R)-1-amino-4-phenylbutan-2-ol, such as solubility, melting point, and stability, are frequently queried in academic databases. These properties are critical for formulation scientists working on drug delivery systems. Its hydrogen-bonding capacity and logP value also make it a subject of interest in QSAR studies and molecular modeling.

Another trending application of 1033598-99-0 is in the field of peptide mimetics. With the rise of peptide-based therapeutics, this compound serves as a versatile building block for conformationally restricted analogs. Its phenylbutan-2-ol backbone provides rigidity, which is advantageous in designing bioactive scaffolds for GPCR-targeted drugs.

From a regulatory perspective, (2R)-1-amino-4-phenylbutan-2-ol is not classified as a hazardous substance, making it accessible for research purposes. However, proper handling protocols and storage conditions are still essential to maintain its integrity. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed for its characterization, as evidenced by frequent searches for these methodologies.

In summary, (2R)-1-amino-4-phenylbutan-2-ol (CAS No. 1033598-99-0) is a multifaceted compound with broad applications in medicinal chemistry, catalysis, and material science. Its relevance to cutting-edge research areas ensures its continued prominence in scientific literature and industrial workflows.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量